![molecular formula C7H13ClO2S B12570273 5-[(2-Chloroethyl)sulfanyl]pentanoic acid CAS No. 175734-02-8](/img/structure/B12570273.png)
5-[(2-Chloroethyl)sulfanyl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Chloroethyl)sulfanyl]pentanoic acid is an organic compound characterized by the presence of a chloroethyl group attached to a sulfanyl (thioether) linkage, which is further connected to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloroethyl)sulfanyl]pentanoic acid typically involves the reaction of 5-mercaptopentanoic acid with 2-chloroethanol in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 5-mercaptopentanoic acid attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the thioether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts like dicyclohexylcarbodiimide and 4-dimethylaminopyridine can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloroethyl)sulfanyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers and amines.
Scientific Research Applications
5-[(2-Chloroethyl)sulfanyl]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins through thiol-alkylation.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can release active compounds upon metabolic activation.
Industry: Utilized in the synthesis of polymers and materials with specific functional properties
Mechanism of Action
The mechanism of action of 5-[(2-Chloroethyl)sulfanyl]pentanoic acid involves its ability to undergo nucleophilic substitution reactions, where the chloroethyl group can be replaced by various nucleophiles. This property makes it useful in modifying biomolecules and synthesizing new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
- 2-Cyano-2-propyl benzodithioate
Uniqueness
5-[(2-Chloroethyl)sulfanyl]pentanoic acid is unique due to its specific combination of a chloroethyl group and a thioether linkage attached to a pentanoic acid chain. This structure imparts distinct reactivity and functional properties, making it valuable in various synthetic and research applications .
Properties
CAS No. |
175734-02-8 |
|---|---|
Molecular Formula |
C7H13ClO2S |
Molecular Weight |
196.70 g/mol |
IUPAC Name |
5-(2-chloroethylsulfanyl)pentanoic acid |
InChI |
InChI=1S/C7H13ClO2S/c8-4-6-11-5-2-1-3-7(9)10/h1-6H2,(H,9,10) |
InChI Key |
VBZVKPKZNXLNLR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCSCCCl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine](/img/structure/B12570190.png)

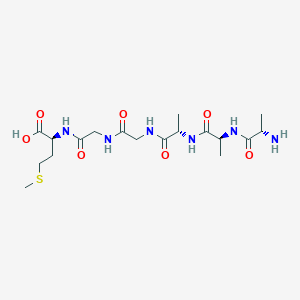

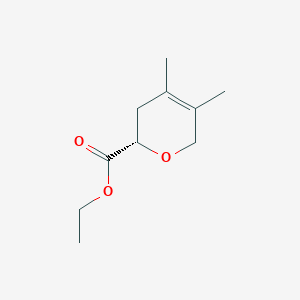
![Indium, [tris(trimethylsilyl)methyl]-](/img/structure/B12570216.png)
![(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12570224.png)
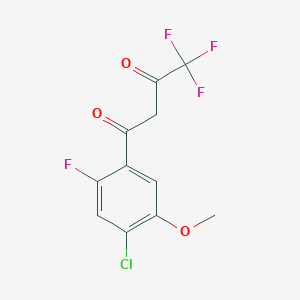
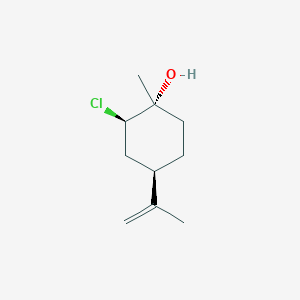
![2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide](/img/structure/B12570241.png)

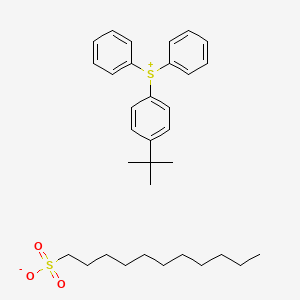
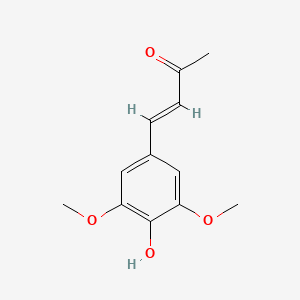
![3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B12570289.png)
